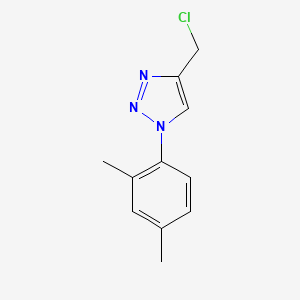

![molecular formula C11H13N3O B1467414 [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-77-5](/img/structure/B1467414.png)

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Overview

Description

Scientific Research Applications

Medicine: Antimicrobial Agents

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol: has shown promise in the development of new antimicrobial agents. Its structural framework allows for the synthesis of derivatives that can act against resistant strains of bacteria and fungi. The triazole ring, in particular, is known for its ability to interact with the microbial cell membrane, disrupting its integrity and leading to cell death .

Agriculture: Pesticide Formulation

In agriculture, this compound could be utilized to create more effective pesticides. Its robust chemical structure could potentially interfere with the life cycle of pests, providing a new approach to crop protection. Research into its application in this field could lead to safer and more sustainable agricultural practices .

Materials Science: Polymer Synthesis

The triazole moiety within [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is of interest in materials science, particularly in the synthesis of novel polymers. These polymers could exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance materials used in various industries .

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis. Its triazole ring can undergo various chemical reactions, enabling the creation of a wide array of chemical entities. This versatility is crucial for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Environmental Science: Pollutant Removal

The compound’s potential applications extend to environmental science, where it could be used in the removal of pollutants from water sources. Its chemical properties might allow it to bind to contaminants, facilitating their extraction and purification of water bodies .

Biochemistry: Enzyme Inhibition

In biochemistry, [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol could be explored as an enzyme inhibitor. By interacting with specific enzymes, it could regulate biochemical pathways, which is beneficial for understanding disease mechanisms and developing targeted therapies .

Mechanism of Action

Target of Action

The primary target of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a class-I isoform of Histone Deacetylases (HDACs), specifically HDAC2 . HDACs are a group of enzymes that catalyze the removal of acetyl groups from lysine residues in the tails of histone proteins . They play a crucial role in cellular processes such as proliferation, apoptosis, and differentiation .

Mode of Action

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol interacts with its target, HDAC2, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the enzyme, thereby preventing it from removing acetyl groups from histone proteins

Biochemical Pathways

The inhibition of HDAC2 by [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol affects various biochemical pathways. HDAC2 is involved in numerous cell-related processes, including cellular proliferation and apoptosis . By inhibiting HDAC2, the compound can potentially disrupt these processes, leading to downstream effects such as altered gene expression and cellular function .

Pharmacokinetics

Related compounds have shown desirable characteristics for anticancer compounds, suggesting that [1-(4-ethylphenyl)-1h-1,2,3-triazol-4-yl]methanol may also possess favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol’s action primarily involve the inhibition of HDAC2. This inhibition can lead to changes in gene expression and cellular function, potentially resulting in cytotoxicity . In fact, some related compounds have exhibited cytotoxicity up to 8-fold more potent than SAHA in certain human cancer cell lines .

properties

IUPAC Name |

[1-(4-ethylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-9-3-5-11(6-4-9)14-7-10(8-15)12-13-14/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXEGXQTCKQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

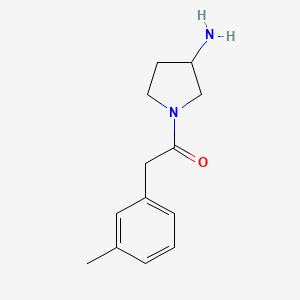

![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)

![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)

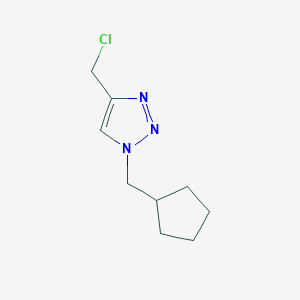

![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)

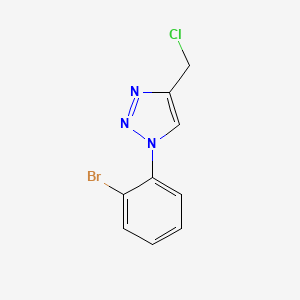

![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)

![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)